Cas no 1878889-89-4 ((7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol)
![(7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol structure](https://www.kuujia.com/scimg/cas/1878889-89-4x500.png)
(7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol
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- Inchi: 1S/C10H18O3/c1-8-6-10(4-5-12-8)3-2-9(7-11)13-10/h8-9,11H,2-7H2,1H3
- InChI Key: BAKWDSMIYKTGKH-UHFFFAOYSA-N
- SMILES: O1C2(CCOC(C)C2)CCC1CO
(7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328892-0.5g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 0.5g |
$1014.0 | 2023-02-23 | ||
Enamine | EN300-328892-5.0g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 5.0g |
$3065.0 | 2023-02-23 | ||
Enamine | EN300-328892-0.25g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 0.25g |
$972.0 | 2023-02-23 | ||
Enamine | EN300-328892-10.0g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-328892-1.0g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-328892-0.1g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 0.1g |
$930.0 | 2023-02-23 | ||
Enamine | EN300-328892-0.05g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 0.05g |
$888.0 | 2023-02-23 | ||
Enamine | EN300-328892-2.5g |
{7-methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol |
1878889-89-4 | 2.5g |
$2071.0 | 2023-02-23 |
(7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol
Research Briefing on (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol (CAS: 1878889-89-4): Recent Advances and Applications
In recent years, the compound (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol (CAS: 1878889-89-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative exhibits unique structural and functional properties, making it a promising candidate for various applications, including drug development, agrochemicals, and material science. This briefing aims to provide an overview of the latest research findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
The synthesis of (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol has been optimized through several innovative approaches. Recent studies have highlighted the use of catalytic asymmetric synthesis to achieve high enantiomeric purity, which is critical for its application in chiral drug development. Additionally, green chemistry principles have been applied to reduce the environmental impact of its production, emphasizing the use of biodegradable catalysts and solvent-free conditions.
From a biological perspective, (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol has demonstrated notable activity as an intermediate in the synthesis of bioactive molecules. Its spirocyclic structure contributes to enhanced binding affinity and selectivity towards target proteins, particularly in the context of neurological and inflammatory diseases. Recent in vitro and in vivo studies have shown its potential as a modulator of G-protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
In the pharmaceutical sector, this compound has been explored as a precursor for the development of novel antiviral and anticancer agents. For instance, derivatives of (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol have exhibited inhibitory effects against specific viral proteases, suggesting their utility in combating emerging infectious diseases. Furthermore, its role in enhancing the bioavailability of poorly soluble drugs has been investigated, with promising results in preclinical trials.
Beyond therapeutics, (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol has found applications in agrochemicals, where its derivatives act as eco-friendly pesticides with minimal toxicity to non-target organisms. Its spirocyclic framework imparts stability and resistance to environmental degradation, making it an attractive option for sustainable agriculture.
In conclusion, (7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol (CAS: 1878889-89-4) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Ongoing studies continue to uncover its multifaceted applications, driven by its unique structural attributes and functional versatility. Future research directions may include further optimization of its synthetic routes, exploration of additional biological targets, and scale-up for industrial production. This compound holds considerable promise for addressing current challenges in drug discovery and sustainable chemistry.
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